molecular formula C12H22O2 B1623701 cis-4-Dodecenoic acid CAS No. 7089-43-2

cis-4-Dodecenoic acid

Cat. No. B1623701
CAS RN: 7089-43-2
M. Wt: 198.3 g/mol
InChI Key: GCORITRBZMICMI-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-Dodecenoic acid is a type of fatty acid . It has a molecular formula of C12H22O2 . It is also known as cis-4-Decenoic acid .


Molecular Structure Analysis

The molecular structure of cis-4-Dodecenoic acid consists of a chain of 12 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

Antifungal Applications

Cis-2-dodecenoic acid (BDSF), a related compound to cis-4-dodecenoic acid, has been found effective in inhibiting the adherence of Candida albicans to urinary catheters, suggesting its potential as a therapeutic agent to prevent diseases caused by Candida species (Tian, Weng, Zhang, & Wang, 2013). Further, BDSF has been shown to influence virulence in Burkholderia cenocepacia, an opportunistic pathogen, by acting as an intraspecies signal that controls factors contributing to its virulence (Ryan, Mccarthy, Watt, Niehaus, & Dow, 2009).

Biochemical Applications

BDSF has been studied for its role in the efficient synthesis of fatty acids containing 1,2,3-triazole, which shows promise in antifungal drug development against Candida albicans (Fu, Wang, Zhang, Zhang, Yang, Weng, Zhao, & Wang, 2017). Also, the protective effects of BDSF in a mouse model of vaginal candidiasis have been investigated, demonstrating its ability to efficiently control the infection by inhibiting virulence factors of Candida albicans (Yang, Zhang, Hu, Weng, Zeng, & Wang, 2018).

Metabolic Studies

In metabolic studies, cis-4-dodecenoic acid and its isomers have been identified as metabolites in the urine, consistent with proposed metabolic origins involving fatty acids like oleic and linoleic acids (Jin & Tserng, 1990).

Microbial Communication

BDSF, as a quorum-sensing signal, has been shown to regulate virulence in Burkholderia cenocepacia. It acts as a cell-to-cell communication signal in the bacterial community, influencing the expression of virulence factors and energy metabolism (Deng, Boon, Eberl, & Zhang, 2009).

Synergistic Effects with Antifungals

The synergistic effects of BDSF with triazoles in treating fluconazole-resistant Candida albicans have been explored. This combination has been shown to interfere with efflux pumps, enhancing the effectiveness of antifungal treatments (Dong Liang, Ling, Xin, Zeng, Dan, Qian, Xu Hua, Guan Ming, Weng, & Wang, 2019).

Safety And Hazards

While specific safety and hazard information for cis-4-Dodecenoic acid is not available in the search results, general safety measures for handling similar fatty acids include avoiding dust formation, avoiding ingestion and inhalation, and using personal protective equipment .

properties

IUPAC Name

(Z)-dodec-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCORITRBZMICMI-HJWRWDBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC/C=C\CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linderic acid

CAS RN

7089-43-2
Record name Linderic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LINDERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-4-Dodecenoic acid
Reactant of Route 2
Reactant of Route 2
cis-4-Dodecenoic acid
Reactant of Route 3
Reactant of Route 3
cis-4-Dodecenoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
cis-4-Dodecenoic acid
Reactant of Route 5
Reactant of Route 5
cis-4-Dodecenoic acid
Reactant of Route 6
Reactant of Route 6
cis-4-Dodecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.